Chlorocyanoketene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorocyanoketene is an organic compound characterized by the presence of both chlorine and cyano groups attached to a ketene structure. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorocyanoketene can be synthesized through the reaction of chlorocyanoacetyl chloride with a base. The process involves the generation of this compound from chlorocyanoacetyl chloride, which is known for its hygroscopic nature . Another method involves the reaction of vinylsulfoxides with ketenes, producing γ-butyrolactones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, bases, and reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Chlorocyanoketene undergoes various chemical reactions, including:
Cycloadditions: It reacts with α,β-unsaturated imines to form β-lactams, δ-lactams, and pyridones.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl carbon.
Common Reagents and Conditions:
Cycloadditions: Typically involve the use of cinnamylideneamines and other imines under controlled temperature conditions.
Substitution Reactions: Often require nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
β-lactams and δ-lactams: Formed through cycloaddition reactions.
Pyridones: Another product of cycloaddition reactions with specific imines.
Wissenschaftliche Forschungsanwendungen
Chlorocyanoketene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of chlorocyanoketene involves its high reactivity due to the presence of the electrophilic carbonyl carbon. This allows it to readily participate in cycloaddition and substitution reactions. The molecular targets and pathways involved include the formation of stable intermediates and transition states that facilitate the formation of the desired products .
Vergleich Mit ähnlichen Verbindungen
Chlorocyanoacetyl Chloride: A precursor in the synthesis of chlorocyanoketene.
Vinylsulfoxides: React with ketenes to produce similar lactone structures.
Other Ketenes: Share similar reactivity patterns but differ in the substituents attached to the ketene group.
Uniqueness: this compound is unique due to its dual functional groups (chlorine and cyano) attached to the ketene structure, which imparts distinct reactivity and selectivity in its chemical reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Eigenschaften
CAS-Nummer |
60010-89-1 |
---|---|
Molekularformel |
C3ClNO |
Molekulargewicht |
101.49 g/mol |
InChI |
InChI=1S/C3ClNO/c4-3(1-5)2-6 |
InChI-Schlüssel |
VRMYYMCXEUCUAE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C#N)Cl)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.